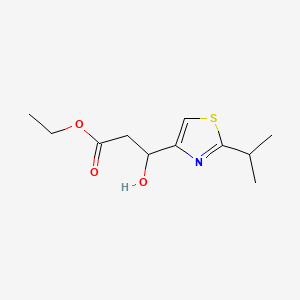
4-(Aminomethyl)pyridin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)pyridin-2-amine hydrochloride: is an organic compound with the molecular formula C6H9N3·HCl . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)pyridin-2-amine hydrochloride typically involves the reaction of pyridine with formaldehyde and ammonia. The process can be summarized as follows:
Condensation Reaction: Pyridine reacts with formaldehyde under basic conditions to form pyridine-2,4-dimethanol.
Amination: The intermediate pyridine-2,4-dimethanol undergoes amination with ammonia or an amine to produce 4-(Aminomethyl)pyridin-2-amine.
Hydrochloride Formation: The final product is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-scale reactors: for the condensation and amination reactions.
Purification steps: such as crystallization or distillation to isolate the final product.
Quality control measures: to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
4-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of 4-(Aminomethyl)pyridin-2-amine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products depending on the reagents used.
科学的研究の応用
4-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of flame retardants and other specialty chemicals
作用機序
The mechanism of action of 4-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to enzymes: Inhibiting or activating their functions.
Interact with receptors: Modulating signal transduction pathways.
Form complexes: With metal ions, affecting their bioavailability and activity.
類似化合物との比較
Similar Compounds
2-Aminomethylpyridine: A similar compound with the amino group at a different position.
4-Amino-2-(trifluoromethyl)pyridine: Another derivative with a trifluoromethyl group.
Uniqueness
4-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it valuable for various applications .
特性
分子式 |
C6H10ClN3 |
|---|---|
分子量 |
159.62 g/mol |
IUPAC名 |
4-(aminomethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4,7H2,(H2,8,9);1H |
InChIキー |
JYSIATPBYFKAHX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CN)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13667993.png)






![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)


![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)
